BenchChemオンラインストアへようこそ!

Carbidopa monohydrate

Parkinson's disease levodopa adjunct clinical trial

Carbidopa monohydrate (CAS 38821-49-7) is the hydrated crystalline form of (–)-L-α-hydrazino-α-methyl-β-(3,4-dihydroxybenzene) propanoic acid, a potent peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. It is universally co-administered with levodopa to block the premature peripheral conversion of levodopa to dopamine, thereby increasing CNS bioavailability of levodopa by approximately 75% and enabling a proportional reduction in levodopa dosage.

Molecular Formula C10H16N2O5
Molecular Weight 244.24 g/mol
CAS No. 38821-49-7
Cat. No. B193595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbidopa monohydrate
CAS38821-49-7
SynonymsCarbidopa
Carbidopa, (R)-Isomer
Carbidopa, (S)-Isomer
Lodosin
Lodosyn
Methyldopahydrazine
MK 485
MK 486
MK-485
MK-486
MK485
MK486
Molecular FormulaC10H16N2O5
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
InChIInChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
InChIKeyQTAOMKOIBXZKND-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbidopa Monohydrate (CAS 38821-49-7) Procurement Guide: Differentiated Peripherally Selective AADC Inhibitor for Levodopa Combination Therapy


Carbidopa monohydrate (CAS 38821-49-7) is the hydrated crystalline form of (–)-L-α-hydrazino-α-methyl-β-(3,4-dihydroxybenzene) propanoic acid, a potent peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor [1]. It is universally co-administered with levodopa to block the premature peripheral conversion of levodopa to dopamine, thereby increasing CNS bioavailability of levodopa by approximately 75% and enabling a proportional reduction in levodopa dosage [2]. The monohydrate form is the USP compendial reference standard, with a defined stoichiometric water content and distinct analytical identity from the anhydrous form [3].

Carbidopa Monohydrate: Why Interchangeability with Benserazide or Anhydrous Forms Is Not Supported by Evidence


In-class AADC inhibitors such as benserazide and alternative solid-state forms (e.g., anhydrous carbidopa) are not equivalent substitutes for carbidopa monohydrate. Carbidopa and benserazide differ fundamentally in their blood-brain barrier (BBB) permeability: carbidopa does not cross the BBB at therapeutic doses, whereas benserazide can penetrate at high doses, potentially introducing central AADC inhibition and altered CNS dopamine dynamics [1]. Furthermore, the monohydrate form possesses a defined USP specification for loss on drying (6.9%–7.9%) that serves as a critical identity and quality control parameter not applicable to the anhydrous material [2]. These physicochemical and pharmacokinetic distinctions preclude simple substitution without risk of altered efficacy, safety, or analytical compliance.

Carbidopa Monohydrate Quantitative Differentiation: Head-to-Head Efficacy, Physicochemical Identity, and BBB Selectivity Data


Therapeutic Equivalence to Benserazide in Parkinson's Disease: Randomized Crossover Trial Data

In a blinded, randomized crossover trial of 19 patients with idiopathic parkinsonism, levodopa/carbidopa and levodopa/benserazide demonstrated no significant difference in therapeutic efficacy or adverse reaction profile [1]. Mean daily levodopa dose was 658 ± 64 mg with carbidopa 66 mg versus 605 ± 59 mg with benserazide 151 mg. Patient preference was nearly identical (9 carbidopa, 8 benserazide, 2 no preference).

Parkinson's disease levodopa adjunct clinical trial

Peripheral Selectivity: Carbidopa Does Not Cross the Blood-Brain Barrier at Therapeutic Doses

Carbidopa is a competitive inhibitor of AADC that, at recommended therapeutic doses, does not cross the blood-brain barrier (BBB) to any appreciable extent [1]. In contrast, benserazide can be detected in the brain following high-dose administration [2]. This differential BBB penetration has mechanistic implications: carbidopa's action is confined to extracerebral tissues, maximizing levodopa delivery to the CNS while avoiding central AADC inhibition.

AADC inhibitor blood-brain barrier pharmacokinetics

Hydrate Form Identity: USP Loss on Drying Specification of 6.9%–7.9%

The USP monograph for carbidopa monohydrate specifies a loss on drying (LOD) of not less than 6.9% and not more than 7.9% when heated at 100°C under vacuum (≤5 mmHg) to constant weight [1]. This value corresponds to the stoichiometric water of hydration (1 mol H2O per mol carbidopa). The anhydrous form (CAS 28860-95-9) lacks this water and therefore would not meet this specification.

pharmaceutical analysis quality control USP monograph

Aryl Hydrocarbon Receptor (AhR) Modulation: A Secondary Pharmacological Activity Not Shared by Benserazide

Carbidopa has been identified as a selective aryl hydrocarbon receptor (AhR) modulator (SAhRM) [1]. In preclinical studies, carbidopa inhibited pancreatic cancer cell and tumor growth via AhR-dependent mechanisms [2]. This activity is not reported for benserazide or other AADC inhibitors. While the clinical relevance to Parkinson's disease treatment is unclear, this represents a distinct molecular pharmacology that may be relevant for researchers investigating AhR biology or off-target drug effects.

AhR cancer research off-target activity

Solubility Profile: Slightly Soluble in Water, Freely Soluble in Dilute HCl

According to USP and FDA labeling, carbidopa monohydrate is slightly soluble in water, very slightly soluble in ethanol (96%), and practically insoluble in methylene chloride [1]. It is freely soluble in 3N hydrochloric acid [2]. This pH-dependent solubility profile is critical for formulation development and analytical method design.

solubility formulation pharmaceutical analysis

Carbidopa Monohydrate: Evidence-Backed Application Scenarios for Research and Pharmaceutical Procurement


Parkinson's Disease Research: Levodopa Combination Studies Requiring Peripheral AADC Inhibition

Carbidopa monohydrate is the definitive peripheral AADC inhibitor for levodopa combination studies in Parkinson's disease models. Clinical evidence confirms it is therapeutically equivalent to benserazide when co-administered with levodopa [1], yet offers the advantage of zero BBB penetration, ensuring that observed dopaminergic effects are attributable solely to CNS conversion of levodopa [2]. This makes carbidopa the preferred tool for researchers seeking to isolate peripheral vs. central mechanisms. For preclinical studies, the monohydrate form provides a well-characterized, compendial-grade material with established analytical identity [3].

Pharmaceutical Quality Control and Analytical Method Development

The USP monograph for carbidopa monohydrate defines critical quality attributes including loss on drying (6.9%–7.9%) [3], specific rotation (21.0–23.5°), and HPLC impurity limits (methyldopa ≤0.5%) [4]. These specifications enable robust QC release testing and method validation. For analytical laboratories developing HPLC or LC-MS/MS assays for carbidopa-containing formulations, the monohydrate is the required USP reference standard, ensuring method accuracy and regulatory compliance . Procurement of certified reference material is essential for meeting compendial requirements.

AhR-Mediated Cancer Research and Drug Repurposing Studies

Carbidopa's unique activity as a selective AhR modulator (SAhRM) distinguishes it from other AADC inhibitors and opens applications in oncology research [5]. Preclinical studies demonstrate that carbidopa inhibits pancreatic cancer cell growth and tumor progression via AhR-dependent pathways [6]. Researchers investigating AhR biology, pancreatic cancer therapeutics, or drug repurposing strategies may utilize carbidopa monohydrate as a molecular probe or lead compound, leveraging a pharmacology not shared by benserazide or other in-class comparators.

Formulation Development: pH-Dependent Solubility Considerations

The pH-dependent solubility of carbidopa monohydrate—slightly soluble in water but freely soluble in dilute HCl [7]—presents both challenges and opportunities for formulation scientists. This property must be carefully managed in the design of oral solid dosage forms, particularly for modified-release or liquid formulations where dissolution rate may be rate-limiting. Stability studies indicate that carbidopa is subject to degradation in solution, especially under oxidative conditions, necessitating protective formulation strategies [8]. Understanding these physicochemical constraints is critical for successful product development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbidopa monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.